molecular formula C10H10BrNO2 B1331478 n-(3-Bromophenyl)-3-oxobutanamide CAS No. 61579-06-4

n-(3-Bromophenyl)-3-oxobutanamide

Cat. No. B1331478
CAS RN: 61579-06-4
M. Wt: 256.1 g/mol
InChI Key: RSQFOIHPOUSQTO-UHFFFAOYSA-N
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Description

The compound n-(3-Bromophenyl)-3-oxobutanamide is a brominated aromatic amide with potential applications in various fields of chemistry and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar brominated aromatic compounds and their properties, which can be extrapolated to understand n-(3-Bromophenyl)-3-oxobutanamide.

Synthesis Analysis

The synthesis of brominated aromatic amides typically involves the reaction of an appropriate brominated aromatic compound with an amide or acid derivative. For example, the synthesis of related compounds such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide has been achieved in good yields and characterized spectroscopically . Similarly, the synthesis of a surfactant containing a bromophenyl group was performed using a copper-catalyzed cross-coupling reaction . These methods could potentially be adapted for the synthesis of n-(3-Bromophenyl)-3-oxobutanamide.

Molecular Structure Analysis

The molecular structure of brominated aromatic amides is often characterized by X-ray crystallography, as seen in the determination of the crystal structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide and N,N'-1,4-phenylene-bis(3-oxobutanamide) . These studies provide detailed information on the conformation and packing of the molecules in the solid state, which is crucial for understanding their properties and reactivity.

Chemical Reactions Analysis

Brominated aromatic amides can participate in various chemical reactions due to the presence of both the reactive amide group and the bromine atom, which can act as a good leaving group in substitution reactions. For instance, the cross-coupling of bromopyridine with sulfonamides catalyzed by copper compounds and the reaction of bromobutanoylisothiocyanate with toluidines to form thioureas demonstrate the reactivity of brominated compounds in forming new chemical bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic amides are influenced by their molecular structure. The presence of bromine can increase the density and molecular weight of the compound, while the amide group can engage in hydrogen bonding, affecting solubility and melting point. The crystal packing interactions, as revealed by the molecular electrostatic potential, are important for understanding the solid-state properties . The surfactant properties of a bromophenyl-containing compound were investigated using dynamic light scattering and atomic force microscopy, showing the ability to form premicellar aggregations .

Scientific Research Applications

1. Application in the Field of Medicine

  • Summary of the Application : Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, have a wide range of biological applications in medicine and as pesticides. They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities .
  • Methods of Application or Experimental Procedures : The compound is synthesized by the amidation reaction. Its structure was confirmed by 1H and 13C NMR, FTIR, and MS spectroscopies .
  • Results or Outcomes : The single crystal of the title compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2d, p) basis set .

2. Application in Anticancer Activity

  • Summary of the Application : The synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, as well as their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction .
  • Methods of Application or Experimental Procedures : The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .
  • Results or Outcomes : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .

Future Directions

The new approach of synthesising dehydrative isocyanides from formamides is significantly more environmentally-friendly than prior methods . In the current study, we described the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs . These findings suggest that “n-(3-Bromophenyl)-3-oxobutanamide” and its derivatives could have potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

N-(3-bromophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQFOIHPOUSQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976321
Record name N-(3-Bromophenyl)-3-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(3-Bromophenyl)-3-oxobutanamide

CAS RN

61579-06-4, 6085-25-2
Record name 61579-06-4
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Record name N-(3-Bromophenyl)-3-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-bromophenyl)-3-oxobutanamide
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Synthesis routes and methods I

Procedure details

To a heated (80° C., oil bath temperature) solution of 20.00 g (0.12M) of m-bromoaniline in 200 mL of dry toluene was added dropwise over a period of 30 min. 12 g (0.14M) of diketene in 100 mL of dry toluene. When the addition was completed, the reaction mixture was brought to reflux for 5 h. The toluene was then removed in vacuo, resulting in a yellow solid. Recrystallisation from toluene afforded 14.70 g (48%) of product as light pink crystals: mp 94°-95° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
48%

Synthesis routes and methods II

Procedure details

84 g of diketene were added over 20 minutes to a mixture of 172 g of m-bromo-aniline and 600 ml of benzene and the mixture was stirred for 5 hours at 20° C. The mixture was filtered and the precipitate was washed with benzene and isopropyl ether. The filtrate was vacuum filtered and evaporated to dryness to obtain 189 g of m-bromo-acetylacetanilide melting at 110° C.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Iman, A Davood, G Dehqani, M Lotfinia… - Iranian journal of …, 2015 - ncbi.nlm.nih.gov
Recent studies have indicated that 1, 4-dihydropyridine-3, 5-dicarboxamide derivatives show significant anti-tubercular activity. In this research, new derivatives of 1, 4-dihydropyridine …
Number of citations: 20 www.ncbi.nlm.nih.gov
N Wlodarczyk, C Simenel, M Delepierre, JC Barale… - …, 2011 - thieme-connect.com
In the course of our work on infectious diseases, we were led to prepare 6-bromo-2-chloro-4-methylquinoline as a starting material. Since surprisingly little has been reported in the …
Number of citations: 14 www.thieme-connect.com
EA Larsson, A Jansson, FM Ng, SW Then… - Journal of Medicinal …, 2013 - ACS Publications
Tankyrases constitute potential drug targets for cancer and myelin-degrading diseases. We have applied a structure- and biophysics-driven fragment-based ligand design strategy to …
Number of citations: 80 pubs.acs.org
M Iman, A Davood, M Lotfinia, G Dehqani… - Iranian Journal of …, 2016 - ncbi.nlm.nih.gov
Design, Synthesis and Anti-Tubercular Activity of Novel 1, 4-Dihydropyrine-3, 5-Dicarboxamide Containing 4(5)-Chloro-2-Ethyl- 5(4)-Imidazolyl Moiety - PMC Back to Top Skip to main …
Number of citations: 3 www.ncbi.nlm.nih.gov
S Consalvi - 2020 - books.google.com
This PhD thesis consists of three projects: the first and the second ones, carried out at Sapienza University of Rome, deal with the design and synthesis of novel COX-2 selective …
Number of citations: 0 books.google.com

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